molecular formula C6H9NO2 B583046 N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide CAS No. 150172-11-5

N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide

Cat. No.: B583046
CAS No.: 150172-11-5
M. Wt: 127.143
InChI Key: KYAPNTAECVGANR-ARJAWSKDSA-N
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Description

N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide is an acetamide derivative characterized by a conjugated enone system (α,β-unsaturated ketone) in the (1Z)-3-oxo-1-buten-1-yl substituent. Its structural uniqueness lies in the planar enone moiety, which may confer distinct chemical behavior compared to other acetamide derivatives.

Properties

CAS No.

150172-11-5

Molecular Formula

C6H9NO2

Molecular Weight

127.143

IUPAC Name

N-[(Z)-3-oxobut-1-enyl]acetamide

InChI

InChI=1S/C6H9NO2/c1-5(8)3-4-7-6(2)9/h3-4H,1-2H3,(H,7,9)/b4-3-

InChI Key

KYAPNTAECVGANR-ARJAWSKDSA-N

SMILES

CC(=O)C=CNC(=O)C

Synonyms

Acetamide, N-(3-oxo-1-butenyl)-, (Z)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

2.1 Substituent Effects: Aliphatic vs. Aromatic Groups
  • N-(3-Oxo-1-phenyl-butan-2-yl)acetamide (CAS 5463-26-3): This compound replaces the aliphatic butenyl group with a phenyl-substituted butan-2-yl chain. The aromatic ring enhances lipophilicity and may improve binding to hydrophobic biological targets.
  • Naphtho[2,1-b]furan Acetamides: Derivatives like ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate incorporate bulky polycyclic aromatic systems. These structures exhibit enhanced π-π stacking and antibacterial activity, but their rigid frameworks reduce conformational flexibility compared to the more linear enone-containing target compound .
2.2 Heterocyclic Acetamide Derivatives
  • Pyridazin-3(2H)-one Derivatives: Compounds such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide demonstrate mixed FPR1/FPR2 agonist activity.
  • Quinazolin-4(3H)-one Acetamides: Derivatives like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide exhibit anti-inflammatory activity surpassing Diclofenac. The quinazolinone core provides a rigid scaffold for target binding, contrasting with the flexible enone system of N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide .
3.1 Antimicrobial Activity
  • Naphtho[2,1-b]furan Derivatives :
    Compounds 5(a-d) and 6(a-d) show broad-spectrum antibacterial activity, attributed to nitro and benzylidenehydrazine groups that disrupt microbial membranes .
  • Benzo[d]thiazole Acetamides :
    Derivatives with piperazinyl-sulfonyl groups (e.g., compound 47) exhibit potent activity against gram-positive bacteria and fungi, likely due to sulfonyl group interactions with microbial enzymes .

Comparison Insight: The target compound’s enone system may offer redox-mediated antimicrobial mechanisms, though this requires experimental validation.

3.2 Anti-Inflammatory and Receptor-Targeting Activity
  • FPR Agonists: Pyridazinone acetamides activate formyl peptide receptors (FPR1/FPR2), inducing calcium mobilization in neutrophils .

Data Table: Key Acetamide Derivatives and Properties

Compound Name Key Substituents Biological Activity Reference
This compound (1Z)-3-oxo-1-buten-1-yl Not reported (commercial)
N-(3-Oxo-1-phenyl-butan-2-yl)acetamide Phenyl-butanyl Not reported (structural)
Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate Nitronaphthofuran Antibacterial
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-pyridazinone]acetamide Pyridazinone, methoxybenzyl FPR1/FPR2 agonist
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide Quinazolinone, ethylamino Anti-inflammatory

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